
Tubacin
概要
説明
チューバシンは、ヒストン脱アセチル化酵素6(HDAC6)の強力かつ選択的な阻害剤です。 ヒストン脱アセチル化酵素6は、クラスIIヒストン脱アセチル化酵素であり、主に細胞質に存在し、誤った折り畳みタンパク質の分解、細胞移動、細胞間相互作用など、さまざまな細胞プロセスに関与しています . チューバシンは、ヒストン脱アセチル化酵素6を介したα-チューブリン脱アセチル化を選択的に阻害する能力により、科学研究で注目を集めており、がん治療、神経変性疾患、ウイルス感染症に関連しています .
準備方法
合成経路と反応条件
チューバシンの合成は、市販の出発物質から始まる複数の手順を必要とします。 最終製品は、カラムクロマトグラフィーや再結晶などの精製手順を経て得られます .
工業生産方法
チューバシンの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、自動合成装置、高スループット精製方法、および厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性を確保します .
化学反応の分析
反応の種類
チューバシンは、ヒドロキシル基やチオエーテル基などの反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロアルカンや求核剤が含まれます。反応条件は、通常、極性非プロトン性溶媒と穏やかな温度を使用します。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。これらの反応は、通常、制御された温度で、水性溶媒または有機溶媒中で行われます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、置換反応は、チューバシンのさまざまなアルキル化誘導体をもたらす可能性があり、酸化反応や還元反応は、化合物の異なる酸化または還元形態の形成につながる可能性があります .
科学的研究の応用
Cancer Therapy
Tubacin has been extensively studied for its anti-cancer properties across various types of malignancies:
- Acute Lymphoblastic Leukemia (ALL) : Research indicates that this compound demonstrates a higher antiproliferative effect on ALL cells compared to normal hematopoietic cells. It induces apoptotic pathways and enhances the efficacy of chemotherapeutic agents .
- Glioma : In glioma studies, this compound not only inhibited cell growth but also reinforced TMZ toxicity, suggesting a potential strategy for overcoming drug resistance .
- Breast Cancer : this compound sensitizes non-mesenchymal triple-negative breast cancer (TNBC) cells to cysteine deprivation-induced cell death, showcasing its potential in combination therapies .
Cardiovascular Research
The compound's ability to enhance eNOS expression has implications for cardiovascular health:
- Endothelial Dysfunction : this compound has been shown to ameliorate TNFα-induced endothelial dysfunction by stabilizing eNOS mRNA and increasing NO production, which is crucial for vascular health .
Neurodegenerative Disorders
Emerging evidence suggests that this compound may be beneficial in treating neurodegenerative diseases:
- Huntington's Disease : Given its role in modulating protein aggregation and enhancing cellular stress responses, this compound could be explored as a therapeutic agent for conditions characterized by polyglutamine expansions .
Case Studies
作用機序
チューバシンは、ヒストン脱アセチル化酵素6を選択的に阻害することにより、α-チューブリンの過アセチル化を誘導して作用します。 この過アセチル化は、ヒストン脱アセチル化酵素6と、熱ショックタンパク質90(Hsp90)などの他のタンパク質との相互作用を阻害し、微小管のダイナミクス、タンパク質分解、細胞シグナル伝達経路など、さまざまな細胞プロセスに影響を与えます . チューバシンによるヒストン脱アセチル化酵素6の阻害は、ウイルスRNA合成を減少させることで、日本脳炎ウイルスなどの特定のウイルスの複製を抑制します .
類似化合物との比較
チューバシンは、他のヒストン脱アセチル化酵素に比べて、ヒストン脱アセチル化酵素6に対する高い選択性において独特です。類似化合物には、以下が含まれます。
チューバスタチンA: チューバシンよりも効力は低いですが、ヒストン脱アセチル化酵素6を選択的に阻害する別の化合物です.
ボリノスタット: ヒストン脱アセチル化酵素6を含む複数のヒストン脱アセチル化酵素を標的とするパンヒストン脱アセチル化酵素阻害剤ですが、選択性は低いです.
パノビノスタット: さまざまなヒストン脱アセチル化酵素に対して広範囲にわたる活性を示す強力なパンヒストン脱アセチル化酵素阻害剤です.
チューバシンは、ヒストン脱アセチル化酵素6に対する高い選択性により、細胞プロセスにおけるヒストン脱アセチル化酵素6の特定の役割を研究し、オフターゲット効果の少ない標的療法を開発するための貴重なツールとなっています .
生物活性
Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and vascular health. This article explores the mechanisms of action, efficacy, and potential therapeutic applications of this compound, supported by research findings and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically identified as N-[4-[(2 R,4 R,6 S)-4-[[(4,5-Diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]- N'-hydroxyoctanediamide.
- Mechanism of Action : It selectively inhibits the second deacetylase domain (DD2) of HDAC6, leading to increased acetylation of α-tubulin without affecting histone acetylation or cell cycle progression .
1. Vascular Health
Research indicates that this compound enhances endothelial nitric oxide synthase (eNOS) expression through mechanisms independent of HDAC6 inhibition. A study demonstrated that this compound increases eNOS mRNA stability, thereby improving endothelial function in diabetic models. This effect is crucial as eNOS plays a significant role in vascular relaxation and blood flow regulation .
Table 1: Effects of this compound on eNOS Expression
Study | Model | Effect on eNOS | Mechanism |
---|---|---|---|
Endothelial cells | Increased expression | Stabilization of eNOS mRNA | |
TNFα-exposed cells | Mitigated degradation | Reduced interaction with PTBP1 |
2. Cancer Therapy
This compound has shown promise in cancer treatment, particularly in acute lymphoblastic leukemia (ALL) and triple-negative breast cancer (TNBC). In ALL models, this compound inhibited cell proliferation and induced apoptosis specifically in malignant cells without affecting normal T lymphocytes .
Case Study: Acute Lymphoblastic Leukemia
- Findings : this compound treatment resulted in a dose-dependent inhibition of ALL cell lines with IC50 values ranging from 1.2 to 2 μM.
- Mechanism : Induction of apoptosis was confirmed via PARP cleavage analysis and accumulation of polyubiquitinated proteins .
In TNBC, this compound was found to sensitize cells to cysteine deprivation, leading to synthetic-lethal cell death when combined with erastin. This combination significantly suppressed long-term tumor growth compared to individual treatments .
Table 2: Efficacy of this compound in Cancer Models
Cancer Type | Combination Treatment | Effect on Cell Viability | Mechanism |
---|---|---|---|
Acute Lymphoblastic Leukemia | None | Inhibition observed (IC50: 1.2-2 μM) | Apoptosis induction |
Triple-Negative Breast Cancer | Erastin | Enhanced lethality | Synthetic lethality |
3. Neuroprotection
Recent studies suggest that this compound may also prevent neuronal migration defects and mitigate epileptic activity. Its ability to enhance tubulin acetylation could play a role in maintaining neuronal integrity and function .
Summary of Research Findings
This compound's biological activity extends beyond simple HDAC6 inhibition. Its ability to stabilize mRNA transcripts, induce apoptosis selectively in cancer cells, and enhance vascular function positions it as a multifaceted therapeutic agent.
特性
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537049-40-4 | |
Record name | Tubacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tubacin selectively inhibits histone deacetylase 6 (HDAC6) [, , , , , , ].
A: this compound binds specifically to the catalytic domain of HDAC6 responsible for α-tubulin deacetylase activity [, ]. Interestingly, this compound's influence on microtubule dynamics is not solely due to increased tubulin acetylation, but also its physical presence on HDAC6, even in a catalytically impaired state [].
ANone: this compound's inhibition of HDAC6 leads to several downstream effects:
- Increased α-tubulin acetylation: This disrupts the aggresome pathway, leading to accumulation of polyubiquitinated proteins [, , , , , ].
- Disruption of aggresome formation and function: This impairs the degradation of misfolded proteins, leading to cellular stress [, , ].
- Inhibition of microtubule dynamics: This affects cell motility, mitosis, and intracellular transport [, , , ].
- Modulation of signaling pathways: This includes alterations in Akt, STAT3, ERK, and JNK/SAPK signaling [, , , , ].
A: No, unlike some other HDAC inhibitors, this compound does not appear to affect global histone acetylation or gene expression patterns [, ].
ANone: The provided research papers primarily focus on this compound's biological activity and molecular mechanisms. Information regarding material compatibility and stability under various conditions is not discussed and would require further investigation.
ANone: this compound itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting the deacetylase activity of HDAC6. Its applications primarily lie in research and potential therapeutic development for diseases where HDAC6 is implicated, such as cancer, neurodegenerative disorders, and inflammatory conditions.
A: Yes, molecular modeling and docking studies have been employed to investigate the interaction of this compound with HDAC6, providing insights into its binding mode and potential for further optimization [].
A: These studies have revealed that this compound interacts with residues at the entrance of HDAC6's active pocket, potentially blocking substrate access []. Additionally, molecular dynamics simulations coupled with MM/GBSA calculations have helped evaluate the binding free energy and stability of this compound-HDAC6 complexes [].
A: this compound's specific structural features, including its hydroxamic acid moiety and aromatic rings, are crucial for its selective interaction with the catalytic domain of HDAC6 [, ]. The research papers emphasize that its unique structure distinguishes it from other HDAC inhibitors and contributes to its distinct activity profile.
ANone: While the provided research doesn't delve into specific modifications, SAR studies exploring structural analogs of this compound are crucial for developing more potent and selective HDAC6 inhibitors. Such investigations could identify key pharmacophores responsible for its activity and guide the development of next-generation therapeutics.
ANone: The provided research focuses on this compound's in vitro and in vivo activities. Information about its stability under various conditions, formulation strategies, or efforts to improve its solubility or bioavailability is not discussed in these papers. These aspects are crucial for translating this compound into a viable therapeutic and would require further research.
ANone: The provided research articles primarily focus on the in vitro and in vivo activity, molecular mechanisms, and potential therapeutic implications of this compound, specifically in the context of cancer and other diseases. They do not provide detailed information on aspects like SHE regulations, PK/PD, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, analytical method validation, environmental impact, or other related areas.
A: this compound was discovered through a high-throughput screen of a chemical library, specifically designed to identify inhibitors of α-tubulin deacetylation []. This groundbreaking research, published in 2003, established this compound as the first selective HDAC6 inhibitor, paving the way for investigating HDAC6 as a therapeutic target for various diseases.
A: Yes, this compound's impact extends to diverse fields. For instance, it's being investigated for its potential in enhancing oncolytic virotherapy for glioblastoma [], mitigating endothelial dysfunction [, ], and influencing neuronal migration and epileptic activity []. These interdisciplinary applications highlight this compound's value as a research tool for understanding fundamental cellular processes and its therapeutic promise for a range of human diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。